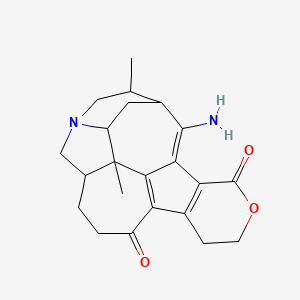![molecular formula C8H4N4O2 B571730 3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione CAS No. 111886-16-9](/img/structure/B571730.png)
3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is known for its stability and unique electronic properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized aromatic compounds with halogens, nitro groups, or sulfonic acid groups.
Aplicaciones Científicas De Investigación
Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials such as conductive polymers and metal-organic frameworks (MOFs).
Mecanismo De Acción
The mechanism of action of Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its unique electronic properties allow it to participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[1,2-d4,5-d’]bisthiazole: Similar in structure but contains sulfur atoms instead of nitrogen.
Benzo[1,2-d4,5-d’]bistriazole: Contains additional nitrogen atoms in the ring system.
Benzo[1,2-d4,5-d’]difuran: Contains oxygen atoms instead of nitrogen.
Uniqueness
Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) is unique due to its high stability and electronic properties, which make it suitable for a wide range of applications, from materials science to medicinal chemistry. Its ability to undergo various chemical reactions and form stable derivatives further enhances its versatility in scientific research.
Propiedades
IUPAC Name |
3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c13-7-3-4(10-1-9-3)8(14)6-5(7)11-2-12-6/h1-2H,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBDXKUYTMQOMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)C3=C(C2=O)N=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723643 |
Source


|
| Record name | Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111886-16-9 |
Source


|
| Record name | Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B571649.png)
![(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571651.png)
![6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571652.png)
![Benzo[d]thiazole-7-carboxylic acid](/img/structure/B571653.png)









